molecular formula C9H5NO2 B13957223 Benzofuro[3,2-D]isoxazole CAS No. 63666-48-8

Benzofuro[3,2-D]isoxazole

Cat. No.: B13957223
CAS No.: 63666-48-8
M. Wt: 159.14 g/mol
InChI Key: AGSFSRDWQNWBKR-UHFFFAOYSA-N
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Description

Benzofuro[3,2-D]isoxazole is a heterocyclic compound that combines the structural features of benzofuran and isoxazole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzofuro[3,2-D]isoxazole typically involves the cyclization of appropriate precursors. One common method is the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds, which forms the isoxazole ring. Another approach involves the condensation of hydroxylamine with β-diketones or their synthetic equivalents, which contain a three-carbon 1,3-di-electrophilic fragment .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Benzofuro[3,2-D]isoxazole can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce hydrogenated compounds.

Scientific Research Applications

Benzofuro[3,2-D]isoxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzofuro[3,2-D]isoxazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzofuro[3,2-D]isoxazole is unique due to its combined structural features of benzofuran and isoxazole, which confer distinct chemical and biological properties. This makes it a valuable scaffold for drug discovery and other applications.

Properties

CAS No.

63666-48-8

Molecular Formula

C9H5NO2

Molecular Weight

159.14 g/mol

IUPAC Name

[1]benzofuro[3,2-d][1,2]oxazole

InChI

InChI=1S/C9H5NO2/c1-2-4-8-6(3-1)7-5-10-12-9(7)11-8/h1-5H

InChI Key

AGSFSRDWQNWBKR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)ON=C3

Origin of Product

United States

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